Cobalt;7,7-dimethyloctanoic acid

Description

Properties

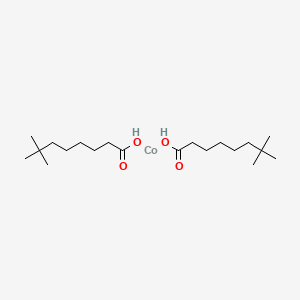

Molecular Formula |

C20H40CoO4 |

|---|---|

Molecular Weight |

403.5 g/mol |

IUPAC Name |

cobalt;7,7-dimethyloctanoic acid |

InChI |

InChI=1S/2C10H20O2.Co/c2*1-10(2,3)8-6-4-5-7-9(11)12;/h2*4-8H2,1-3H3,(H,11,12); |

InChI Key |

ODJCDUPUPDEPBK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CCCCCC(=O)O.CC(C)(C)CCCCCC(=O)O.[Co] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The preparation of this compound typically involves the reaction of cobalt salts with the free acid or its sodium/potassium salt under controlled conditions. The general reaction can be represented as:

$$

\text{Co}^{2+} + 2 \text{RCOOH} \rightarrow \text{Co(RCOO)}_2 + 2 \text{H}^+

$$

where RCOOH = 7,7-dimethyloctanoic acid.

Detailed Preparation Procedure

Based on the synthesis methods reported for related cobalt carboxylates (notably cobalt neodecanoate, a structurally similar compound), the following process is adapted for this compound:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 7,7-dimethyloctanoic acid | Commercially available or synthesized via oxidation of branched alkanes | Purity >98% recommended |

| 2 | Neutralization to form sodium salt | React acid with NaOH in aqueous solution at room temperature | Ensures better solubility and reactivity |

| 3 | Reaction with cobalt salt | Mix aqueous sodium 7,7-dimethyloctanoate with cobalt(II) salt (e.g., cobalt(II) chloride or sulfate) | Stir at 50-80°C for 2-4 hours |

| 4 | Isolation of cobalt carboxylate | Extract product into organic solvent (e.g., xylene or toluene) | Organic phase contains this compound |

| 5 | Purification | Remove water by drying agents or distillation under reduced pressure | Ensures low water content (<0.4%) |

| 6 | Characterization | Determine acid number, cobalt content, and molecular weight | Confirm product identity and purity |

This method aligns with the preparation of organic cobalt mixed salts using neodecanoic acid as the main raw material, as described in patent CN100344683C, which emphasizes the importance of acid purity, acid number (~315-327 mg KOH/g), and molecular weight control (average ~171.5 g/mol).

Alternative Preparation: Direct Acid-Metal Reaction

An alternative method involves direct reaction of metallic cobalt or cobalt oxides with 7,7-dimethyloctanoic acid under reflux conditions in an organic solvent:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Mix cobalt metal or cobalt(II) oxide with excess 7,7-dimethyloctanoic acid | Heat to reflux (180-220°C) under inert atmosphere | Avoid oxidation |

| 2 | Maintain stirring for several hours (4-6 h) | Ensures complete conversion | Monitor reaction progress by acid number |

| 3 | Cool and filter to remove unreacted solids | Obtain clear solution of cobalt carboxylate | |

| 4 | Concentrate and dry product | Vacuum distillation or drying under nitrogen | Achieve low water content |

This method is less common due to longer reaction times and potential side reactions but can yield high-purity cobalt carboxylate.

Analytical and Characterization Data

| Parameter | Typical Value | Method | Notes |

|---|---|---|---|

| Acid Number (mg KOH/g) | 315-327 | Titration | Indicates free acid content |

| Molecular Weight (g/mol) | ~171.5 | Gel Permeation Chromatography (GPC) | Average for acid component |

| Water Content (%) | ≤0.4 | Karl Fischer Titration | Critical for storage stability |

| Density (20°C, g/cm³) | ~0.915 | Hydrometer | Consistent with organic cobalt salts |

| Flash Point (°C) | 120 | Closed cup | Safety parameter |

| Boiling Point (°C) | 223-323 | Distillation | Depends on purity and solvent |

| Solubility in Water (mg/L at 25°C) | ~620 | Solubility test | Low water solubility |

These parameters are adapted from the related cobalt neodecanoate data in patent CN100344683C, which is chemically close to this compound.

Process Optimization and Considerations

- Acid Purity: High purity 7,7-dimethyloctanoic acid (>98%) is essential to avoid impurities affecting catalytic activity.

- Stoichiometry: Maintaining cobalt to acid molar ratio close to 1:2 ensures complete complexation.

- Temperature Control: Reaction temperature between 50-80°C prevents decomposition while promoting reaction kinetics.

- Water Removal: Critical to reduce water content to <0.4% to improve product stability and performance.

- Solvent Selection: Use of aromatic solvents like xylene or toluene facilitates extraction and purification.

Comparative Analysis with Related Cobalt Carboxylates

| Feature | This compound | Cobalt Neodecanoate | Notes |

|---|---|---|---|

| Acid Chain | Branched C10 (7,7-dimethyl) | Branched C10 (neodecanoic acid) | Similar steric bulk |

| Preparation | Salt metathesis or direct reaction | Salt metathesis common | Similar methods applicable |

| Acid Number | ~315-327 mg KOH/g | Similar range | Reflects acid purity |

| Application | Catalytic drying, coatings | Catalytic drying, coatings | Overlapping uses |

| Physical State | Transparent liquid | Transparent liquid | Similar physical properties |

Chemical Reactions Analysis

Types of Reactions

Cobalt neodecanoate undergoes various chemical reactions, including oxidation, polymerization, and catalytic reactions. It acts as an accelerator for the curing of unsaturated polyester resins and as a catalyst precursor for the polymerization of butadiene into polybutadiene rubber .

Common Reagents and Conditions

Common reagents used in reactions involving cobalt neodecanoate include alkylhydroperoxides, which initiate radical curing reactions via peroxidation. The reactions typically occur under mild conditions, with the presence of minute amounts of alkylhydroperoxide yielding alkoxy radicals and hydroxyl radicals .

Major Products Formed

The major products formed from reactions involving cobalt neodecanoate include cured polyester resins, polybutadiene rubber, and various oxidized organic compounds. These products are essential in the production of paints, coatings, and rubber materials .

Scientific Research Applications

Catalytic Applications

Cobalt;7,7-dimethyloctanoic acid is utilized as a catalyst in several chemical reactions due to its ability to facilitate transformations effectively.

Electrocatalysis

Recent studies have highlighted the role of cobalt complexes in electrocatalytic processes, particularly in the reduction of nitrates and other pollutants. For instance, cobalt-porphyrin complexes have shown significant activity in converting nitrate to ammonia, outperforming traditional catalysts in terms of selectivity and efficiency .

Table 1: Electrocatalytic Performance of Cobalt Complexes

| Catalyst | Reaction Type | Activity (%) | Selectivity (%) |

|---|---|---|---|

| Cobalt-porphyrin | Nitrate Reduction | 30 | >98 |

| Cobalt Tungsten Oxide | Aromatic Alcohol Oxidation | 95 | N/A |

Polymerization Initiators

This compound serves as an effective initiator in the polymerization of acrylic latex films. Its crosslinking properties enhance the mechanical strength and thermal stability of the resulting polymers .

Materials Science

The compound is also significant in materials science, particularly in the development of advanced materials.

Coatings and Pigments

Cobalt compounds are widely used in producing high-performance coatings that exhibit excellent corrosion resistance and durability. This compound can be incorporated into formulations for automotive and industrial coatings .

Table 2: Properties of Cobalt-Based Coatings

| Property | Value |

|---|---|

| Corrosion Resistance | Excellent |

| Thermal Stability | Up to 300°C |

| Mechanical Strength | High |

Environmental Remediation

This compound has been investigated for its role in environmental remediation processes, particularly in the reductive defluorination of per- and polyfluoroalkyl substances (PFASs). Research indicates that cobalt-catalyzed reactions can effectively break down these persistent pollutants .

Case Study: PFAS Remediation

In a study focused on PFAS degradation, cobalt complexes demonstrated high efficiency in catalyzing the defluorination process under controlled conditions. The results showed a significant reduction in fluorinated compounds, highlighting the potential for cobalt-based catalysts in environmental applications .

Table 3: Efficiency of Cobalt Catalysts in PFAS Degradation

| Catalyst | Defluorination Rate (mM/h) | Initial Concentration (mM) |

|---|---|---|

| Biogenic Cobalt-Corrin | 0.5 | 10 |

| Artificial Co-PP | 0.8 | 10 |

Mechanism of Action

The mechanism of action of cobalt neodecanoate involves its role as a catalyst in radical curing reactions. The compound facilitates the formation of alkoxy radicals and hydroxyl radicals through peroxidation reactions involving alkylhydroperoxides. These radicals initiate the polymerization of unsaturated resins, leading to the curing and hardening of the material . The molecular targets and pathways involved include the unsaturated fatty acids in alkyd resins and the reactive sites in polymer chains.

Comparison with Similar Compounds

Key Differences in Reactivity :

- Oxidation Pathways: 2,2-Dimethyloctanoic acid undergoes enzymatic oxidation at both terminal (ω) and penultimate (ω-1) carbon atoms in rat liver microsomes, suggesting non-specific oxidative attack . In contrast, the oxidation pattern of 7,7-dimethyloctanoic acid remains undocumented but is hypothesized to differ due to steric hindrance from the distal methyl groups.

Cobalt Carboxylates vs. Cobalt Schiff Base Complexes

Cobalt;7,7-dimethyloctanoate belongs to the broader class of cobalt carboxylates, which are distinct from cobalt Schiff base complexes like cobalt salen (N,N'-bis(salicylidene)ethylenediamine cobalt(II)).

Table 2: Comparison of Cobalt;7,7-Dimethyloctanoate and Cobalt Salen

Functional Differences :

Q & A

Basic Research Questions

Q. How is 2,2-dimethyloctanoic acid synthesized and characterized in laboratory settings?

- Methodology : Synthesis involves alkylation of triethylcarbinyl isobutyrate with an ethyleneketal bromide (e.g., 6-bromo-α-hexanone ethyleneketal), followed by hydrolysis to yield the keto acid. Subsequent reduction with NaBH4 produces 2,2-dimethyloctanoic acid in quantitative yields. Characterization employs NMR, IR spectroscopy, and elemental analysis to confirm purity and structural integrity .

- Key Data :

| Step | Yield | Purity (HPLC) | Reference |

|---|---|---|---|

| Alkylation | 7.3 g (crude) | N/A | |

| Hydrolysis | 2.6 g (keto acid) | 63.96% C, 9.72% H |

Q. What are the key physicochemical properties of 2,2-dimethyloctanoic acid critical for experimental design?

- Properties :

- Boiling point: 265.6°C (760 mmHg)

- Density: 0.914 g/cm³

- pKa: ~4.86 (predicted)

- Solubility: Slightly soluble in DMSO and methanol .

Advanced Research Questions

Q. What methodologies are used to study the metabolic pathways of 2,2-dimethyloctanoic acid in vertebrates?

- Experimental Design : Administer 60 mg of radiolabeled 2,2-dimethyloctanoic acid to rats via gastric intubation. Urine is collected over 72 hours, acidified to pH 1 with H2SO4, and extracted with ether. Hydrolysis of conjugated metabolites (e.g., glucuronides) requires refluxing before extraction. Column chromatography (chloroform/2-ethylhexanol/methanol/water) isolates metabolites .

- Key Findings :

| Timeframe | Urinary Recovery | Notes |

|---|---|---|

| 0–24 h | 45% | Free acids extracted directly |

| 24–72 h | 10% | Requires hydrolysis for conjugated metabolites |

Q. How can researchers resolve contradictions in chromatographic separation of dimethyloctanoic acid derivatives?

- Methodological Optimization : Use a modified solvent system (15 mL chloroform, 15 mL 2-ethylhexanol, 120 mL methanol, 180 mL water) with hydrophobic kieselguhr columns. Polar metabolites are eluted with 75% aqueous methanol, while non-polar compounds (e.g., parent acid) remain retained. Validate separations with spiked controls and LC-MS/MS .

Q. What analytical techniques are recommended for quantifying perfluorinated dimethyloctanoic acid derivatives (e.g., PF-3,7-DMOA) in environmental samples?

- Protocol : Follow ISO 23702-1:2023 for PFAS analysis using LC-MS/MS with isotopic dilution. Key parameters:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.